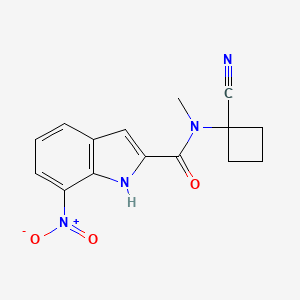![molecular formula C17H12ClN3 B2391890 3-Chloro-2-methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine CAS No. 439095-85-9](/img/structure/B2391890.png)
3-Chloro-2-methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine is a synthetic compound that belongs to the pyrazolopyrimidine group. This compound is known for its unique chemical structure, which combines a pyrazole ring with a pyrimidine ring, and is substituted with a chlorine atom, a methyl group, and a naphthyl group. This combination of functional groups and ring systems imparts distinct chemical and biological properties to the compound.
Mechanism of Action
Target of Action
Similar compounds in the pyrazolo[1,5-a]pyrimidine family have been found to inhibit cdk2 , a cyclin-dependent kinase involved in cell cycle regulation .
Mode of Action
It’s known that pyrazolo[1,5-a]pyrimidines interact with their targets through a combination of hydrophobic interactions and hydrogen bonding . The electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors .
Biochemical Pathways
Similar compounds have been shown to inhibit cdk2, which plays a crucial role in cell cycle progression . Inhibition of CDK2 can lead to cell cycle arrest and apoptosis .
Pharmacokinetics
Pyrazolo[1,5-a]pyrimidines are known for their simpler and greener synthetic methodology and tunable photophysical properties .
Result of Action
Similar compounds have been shown to exert significant alterations in cell cycle progression, in addition to inducing apoptosis within cells .
Action Environment
It’s known that the optical properties of pyrazolo[1,5-a]pyrimidines can be influenced by the presence of electron-donating groups (edgs) at position 7 on the fused ring .
Biochemical Analysis
Biochemical Properties
3-Chloro-2-methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine has been identified as a potential inhibitor of Cyclin-dependent kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation . The compound’s interaction with CDK2 can significantly inhibit the growth of various cell lines .
Cellular Effects
The compound has shown cytotoxic activities against various cell lines, including MCF-7 and HCT-116, with IC50 values ranging from 45–97 nM and 6–99 nM, respectively . It has also demonstrated moderate activity against HepG-2 with an IC50 range of 48–90 nM . These effects suggest that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, specifically CDK2 . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 . This interaction can lead to enzyme inhibition, changes in gene expression, and other effects at the molecular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-naphthylamine with 3-chloro-2-methylpyrazole in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the pyrazolopyrimidine ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a suitable solvent.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Products: Substituted derivatives with various functional groups replacing the chlorine atom.
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer double bonds or additional hydrogen atoms.
Scientific Research Applications
3-Chloro-2-methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as a component in various industrial processes
Comparison with Similar Compounds
Similar Compounds
3-Cyano-7-cyclopropylamino-pyrazolo[1,5-a]pyrimidine: Another pyrazolopyrimidine derivative with different substituents, known for its kinase inhibitory activity.
Pyrazolo[3,4-d]pyrimidine: A related compound with a different ring fusion pattern, used in cancer research.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with additional ring systems, also investigated for its biological activities.
Uniqueness
3-Chloro-2-methyl-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-chloro-2-methyl-7-naphthalen-2-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3/c1-11-16(18)17-19-9-8-15(21(17)20-11)14-7-6-12-4-2-3-5-13(12)10-14/h2-10H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZAAZYOCNGMCSO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC=NC2=C1Cl)C3=CC4=CC=CC=C4C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{2,4'-dioxo-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2391809.png)
![4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-(4-nitrobenzyl)piperidine](/img/structure/B2391811.png)

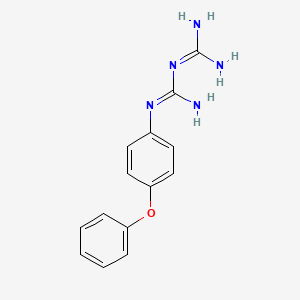
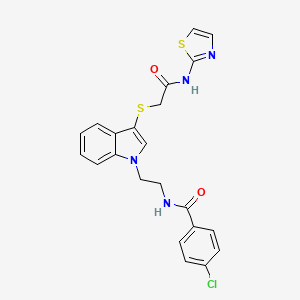
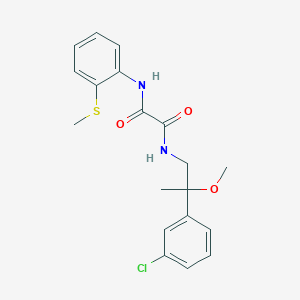
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2391819.png)
![N-[4-(2-Fluoro-3-methoxyphenyl)oxan-4-yl]prop-2-enamide](/img/structure/B2391822.png)
![(4-Fluorophenyl)(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2391824.png)
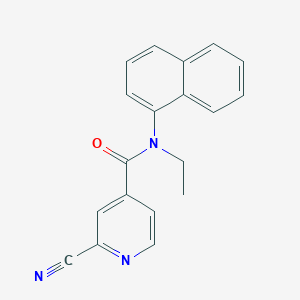
amino}methyl)benzonitrile](/img/structure/B2391826.png)
![1-(3-chlorophenyl)-4-(2-fluorobenzyl)hexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2391827.png)
